3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide
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Overview
Description
3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H13Cl3N2O4 and a molecular weight of 403.652 g/mol . This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2,2,2-trichloro-1-(2-nitrophenoxy)ethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2,2,2-trichloro-1-(2-nitrophenoxy)ethanamine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is refluxed for a few minutes and then allowed to stand at room temperature for 24 hours to complete the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methyl-N-[2,2,2-trichloro-1-(2-aminophenoxy)ethyl]benzamide.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmacological agent due to its structural similarity to other bioactive molecules.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
- 3-methyl-N-[2,2,2-trichloro-1-phenoxyethyl]benzamide
- 3-methyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide
- 3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide
These compounds share a similar core structure but differ in the substituents attached to the trichloroethyl group. The unique combination of the nitrophenoxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4/c1-10-5-4-6-11(9-10)14(22)20-15(16(17,18)19)25-13-8-3-2-7-12(13)21(23)24/h2-9,15H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUNFOHHSHTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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